molecular formula C7H3BrFNOS B13640720 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one

Katalognummer: B13640720
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: SGTGAQCBXZIOTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one is a chemical compound that belongs to the class of benzoisothiazoles This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoisothiazole ring

Vorbereitungsmethoden

The synthesis of 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzoisothiazole derivatives under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. Typical conditions include temperatures ranging from 0°C to 100°C and reaction times of several hours.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.

Analyse Chemischer Reaktionen

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoisothiazoles.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C7H3BrFNOS

Molekulargewicht

248.07 g/mol

IUPAC-Name

6-bromo-5-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3BrFNOS/c8-4-2-6-3(1-5(4)9)7(11)10-12-6/h1-2H,(H,10,11)

InChI-Schlüssel

SGTGAQCBXZIOTN-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1F)Br)SNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.